Cas no 1807181-05-0 (5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride)

5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its key structural features—the cyano and formyl substituents—enhance reactivity and enable selective functionalization, making it valuable for constructing complex molecular frameworks. The benzenesulfonyl chloride core ensures efficient electrophilic reactivity, while the methyl group contributes to steric stability. This compound is particularly useful in pharmaceutical and agrochemical research, where precise sulfonyl group incorporation is required. High purity and consistent performance make it a reliable choice for demanding synthetic applications. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride structure
1807181-05-0 structure
Product name:5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
CAS No:1807181-05-0
MF:C9H6ClNO3S
MW:243.666840076447
CID:5003161

5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
    • Inchi: 1S/C9H6ClNO3S/c1-6-2-8(5-12)7(4-11)3-9(6)15(10,13)14/h2-3,5H,1H3
    • InChI Key: UISXPFWWEIHZCN-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C#N)C(C=O)=CC=1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 391
  • Topological Polar Surface Area: 83.4
  • XLogP3: 1.5

5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010011986-500mg
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
1807181-05-0 97%
500mg
839.45 USD 2021-07-06
Alichem
A010011986-250mg
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
1807181-05-0 97%
250mg
504.00 USD 2021-07-06
Alichem
A010011986-1g
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
1807181-05-0 97%
1g
1,460.20 USD 2021-07-06

Additional information on 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride

Comprehensive Guide to 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1807181-05-0): Properties, Applications, and Industry Insights

5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1807181-05-0) is a high-value sulfonyl chloride derivative widely utilized in pharmaceutical and agrochemical synthesis. This compound, characterized by its cyano and formyl functional groups, serves as a critical building block for heterocyclic compounds and active pharmaceutical ingredients (APIs). Its unique molecular structure enables versatile reactivity, making it indispensable in modern organic chemistry.

In recent years, the demand for specialty chemicals like 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride has surged due to advancements in drug discovery and green chemistry. Researchers frequently search for "sulfonation reagents for API synthesis" or "formyl-substituted benzenesulfonyl chlorides," reflecting its relevance in cutting-edge applications. The compound’s electron-withdrawing groups enhance its utility in cross-coupling reactions, a topic trending in catalysis research.

From a synthetic perspective, CAS 1807181-05-0 exhibits exceptional stability under controlled conditions, addressing industry concerns about reagent shelf life. Its methyl group at the 2-position sterically influences reaction pathways, a feature often explored in "steric effects in organic synthesis" queries. Analytical techniques like HPLC and NMR confirm its high purity (>98%), meeting stringent requirements for GMP-compliant production.

Environmental and regulatory trends have also shaped interest in this compound. Searches for "sustainable sulfonylation methods" align with its role in atom-efficient transformations. Unlike traditional reagents, 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride minimizes byproduct formation, reducing waste—a key focus in green chemistry initiatives. This positions it favorably against older sulfonylating agents with higher ecological footprints.

In material science, applications extend to polymeric photoacid generators (PAGs), where its photosensitivity is leveraged for advanced lithography. The cyano group’s polarity also facilitates use in liquid crystal formulations, a niche yet growing market. Such interdisciplinary uses underscore its versatility beyond traditional chemistry sectors.

For quality assurance, protocols emphasize moisture-free handling due to its hydrolytic sensitivity—a frequent topic in "handling sulfonyl chlorides" discussions. Storage recommendations (-20°C under inert gas) and compatibility data with common solvents (e.g., dichloromethane, THF) are critical for end-users, as highlighted in technical forums.

Future prospects include potential roles in bioconjugation chemistry and proteomics, where its selective reactivity toward amines could enable novel protein-labeling techniques. As synthetic methodologies evolve, CAS 1807181-05-0 remains a compound of significant academic and industrial interest, bridging gaps between small-molecule synthesis and functional materials.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.